2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[(2-Chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a substituted isoindole-1,3-dione derivative characterized by a (2-chloro-4-fluorophenyl)methoxy group at the 2-position of the isoindole ring. This compound belongs to a class of phthalimide analogs, which are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3/c16-13-7-10(17)6-5-9(13)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCMOFWUTOIBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and phthalic anhydride.
Formation of Isoindole-Dione: Phthalic anhydride reacts with 2-chloro-4-fluoroaniline in the presence of a dehydrating agent like acetic anhydride to form the isoindole-dione core.
Methoxylation: The isoindole-dione intermediate is then treated with methanol and a base such as sodium methoxide to introduce the methoxy group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Oxidized forms of the isoindole-dione core.
Reduction: Reduced forms of the isoindole-dione core.
Hydrolysis: Hydroxyl derivatives of the original compound.
Scientific Research Applications
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives, highlighting substituent variations, molecular properties, and reported activities:
*Calculated based on molecular formula C₁₅H₉ClFNO₃.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 2-chloro-4-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding specificity compared to the 4-fluorophenyl analog in . The benzimidazolyl butyl substituent () demonstrates the importance of bulky, aromatic moieties in enzyme inhibition (e.g., PDE10A), suggesting that the target compound’s chloro-fluoro substitution may favor different target interactions .
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (~305.7) falls within the range typical for drug-like molecules, balancing bioavailability and metabolic stability. Halogenated derivatives generally exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but require optimization for solubility .
Synthetic and Commercial Considerations :
- Multi-step synthesis routes are common for isoindole-1,3-dione derivatives, as seen in , where terphenyl analogs required chalcone intermediates .
- Commercial availability of analogs (e.g., ) suggests industrial relevance, though the target compound’s unique substitution may necessitate custom synthesis .
Biological Activity
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione, also known by its chemical structure C23H20ClFN2O, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C23H20ClFN2O
- Molecular Weight: 394.87 g/mol
- CAS Number: 861207-27-4
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research indicates that this compound demonstrates potent activity against several cancer types:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Jurkat T cells | <10 | Induction of apoptosis |
| A431 (epidermoid carcinoma) | <5 | Inhibition of cell proliferation |
| U251 (glioblastoma) | <15 | Disruption of cell cycle |
| WM793 (melanoma) | <20 | Modulation of signaling pathways |
The compound's mechanism is believed to involve:
- Apoptosis Induction: The compound triggers programmed cell death in cancer cells, primarily through mitochondrial pathways.
- Cell Cycle Arrest: It has been shown to cause G1 phase arrest in various cancer cell lines.
- Inhibition of Oncogenic Pathways: The presence of the chloro and fluorine substituents enhances the interaction with specific kinases involved in tumor growth.
Study 1: Cytotoxicity Evaluation
A study conducted by Zhang et al. (2023) assessed the cytotoxic effects of the compound on multiple cancer cell lines. The results demonstrated that the compound had an IC50 value lower than that of doxorubicin in Jurkat T cells, indicating superior efficacy.
Study 2: Mechanistic Insights
In a detailed mechanistic study published in Molecular Cancer Therapeutics, researchers utilized flow cytometry and Western blotting techniques to evaluate apoptosis markers and cell cycle distribution upon treatment with the compound. The findings revealed significant upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, confirming its role as an apoptosis agonist.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
